molecular formula C11H16N2O3S B6061891 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid

Cat. No. B6061891
M. Wt: 256.32 g/mol
InChI Key: RLNVRFAFRGLCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid, also known as Mepitiostane, is a synthetic compound that belongs to the class of thioamide derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid exerts its anti-inflammatory and immunomodulatory effects through multiple mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid has been shown to promote the production of anti-inflammatory cytokines such as IL-10, which helps to restore the balance between pro- and anti-inflammatory factors.
Biochemical and Physiological Effects:
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of T cells and B cells, which are key players in the immune response. Additionally, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid in lab experiments is its potent anti-inflammatory and immunomodulatory effects. This makes it a valuable tool for studying the mechanisms underlying various inflammatory diseases. However, one limitation of using 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many future directions for research on 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and lupus. Additionally, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid has been shown to have anti-tumor effects in certain types of cancer, suggesting that it may have potential as a cancer therapy. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal conditions for using 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid in these applications.

Synthesis Methods

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid can be synthesized through a multistep process that involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol with hexanoic acid. This reaction results in the formation of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid, which can be purified through crystallization or chromatography.

Scientific Research Applications

2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid has been used extensively in scientific research due to its unique properties. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and asthma.

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-4-5-8(10(15)16)17-11-12-7(2)6-9(14)13-11/h6,8H,3-5H2,1-2H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNVRFAFRGLCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]hexanoic acid

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